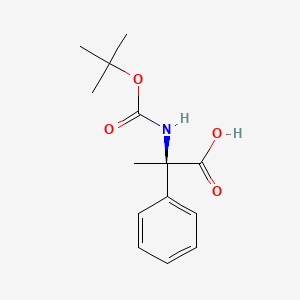

(R)-2-(Boc-amino)-2-phenylpropanoic acid

Description

BenchChem offers high-quality (R)-2-(Boc-amino)-2-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Boc-amino)-2-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGUASPHMADVMU-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-(Boc-amino)-2-phenylpropanoic Acid: Properties, Synthesis, and Application

Abstract

(R)-2-(Boc-amino)-2-phenylpropanoic acid, a non-proteinogenic α,α-disubstituted amino acid (ααAA), represents a class of building blocks of increasing importance in medicinal chemistry and peptide design. Its defining feature—a quaternary, stereogenic α-carbon bearing both a methyl and a phenyl group—imparts significant conformational constraints and metabolic stability to peptide structures. This guide provides a comprehensive analysis of its chemical properties, outlines robust synthetic and analytical methodologies, and explores its strategic application in drug development, with a focus on overcoming the inherent challenges posed by its steric bulk.

Introduction: The Significance of Steric Hindrance

Unlike proteinogenic amino acids, (R)-2-(Boc-amino)-2-phenylpropanoic acid, also known as (R)-N-Boc-α-methylphenylglycine, lacks a proton on its α-carbon. This fundamental structural alteration has profound implications:

-

Conformational Rigidity: The quaternary center restricts bond rotation, forcing peptide backbones to adopt specific, predictable conformations, often helical structures. This is invaluable for designing peptidomimetics that target protein-protein interactions.[1]

-

Metabolic Stability: The absence of an α-hydrogen renders the stereocenter impervious to racemization during peptide coupling and resistant to enzymatic degradation by many proteases.[2]

-

Synthetic Challenge: The steric bulk surrounding the carboxylic acid and the N-Boc protected amine presents significant challenges for synthesis and subsequent peptide coupling reactions, requiring specialized protocols.[3][4]

This guide synthesizes available data from structurally related compounds and established chemical principles to provide a reliable technical resource for professionals working with this unique molecule.

Physicochemical and Spectroscopic Profile

Direct, verified experimental data for (R)-2-(Boc-amino)-2-phenylpropanoic acid is not consolidated in major chemical databases. The following properties are expertly inferred from data on its deprotected analogue, (R)-α-methyl-phenylglycine (CAS 29738-09-8), and the known physicochemical effects of the tert-butyloxycarbonyl (Boc) protecting group.

Physicochemical Properties

| Property | Inferred Value / Description | Rationale & References |

| Molecular Formula | C₁₄H₁₉NO₄ | --- |

| Molecular Weight | 265.31 g/mol | --- |

| Appearance | White to off-white crystalline solid | Typical for protected amino acids. |

| Melting Point | 135-145 °C (estimated) | Significantly lower than the deprotected analogue (~295 °C)[5]. The Boc group disrupts the zwitterionic crystal lattice, reducing the energy required to melt the solid. |

| Solubility | Soluble in methanol, DMF, DCM, ethyl acetate. Sparingly soluble in water. | The large, lipophilic Boc group dramatically increases solubility in organic solvents compared to the water-soluble zwitterionic parent amino acid. |

| Optical Rotation | Specific rotation value will be distinct from the parent amino acid. Requires experimental determination. | The parent (R)-(-)-2-Phenylglycine methyl ester hydrochloride has [α]20/D of -118° (c=1 in H₂O). The Boc derivative's rotation will differ. |

| pKa (Carboxylic Acid) | ~4.0 (estimated) | Similar to other N-Boc protected amino acids. Slightly higher than the deprotected form due to electronic effects of the carbamate. |

Spectroscopic Data Interpretation

The following table outlines the expected spectral characteristics, crucial for reaction monitoring and quality control.

| Technique | Expected Features | Rationale & References |

| ¹H NMR | δ ~1.4 ppm (s, 9H): tert-butyl protons of Boc group. δ ~1.8 ppm (s, 3H): α-methyl protons. δ ~5.5 ppm (br s, 1H): NH proton of carbamate. δ ~7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl group. δ ~10-12 ppm (br s, 1H): Carboxylic acid proton. | Chemical shifts are based on typical values for N-Boc protected amino acids.[6] The lack of an α-proton simplifies the spectrum. |

| ¹³C NMR | δ ~28 ppm: tert-butyl methyl carbons. δ ~25 ppm: α-methyl carbon. δ ~60-65 ppm: Quaternary α-carbon. δ ~80 ppm: Quaternary tert-butyl carbon. δ ~125-130 ppm: Aromatic carbons. δ ~140 ppm: Aromatic C-ipso carbon. δ ~155 ppm: Carbamate carbonyl carbon. δ ~175-180 ppm: Carboxylic acid carbonyl carbon. | Characteristic shifts for Boc-protected amino acids are well-established.[6] |

| FT-IR (ATR) | ~3300 cm⁻¹ (br): O-H stretch of carboxylic acid. ~2980 cm⁻¹: C-H stretches (aliphatic). ~1740 cm⁻¹ (s): C=O stretch of carboxylic acid. ~1690-1710 cm⁻¹ (s): C=O stretch of Boc carbamate. ~1500-1530 cm⁻¹: N-H bend. ~1160 cm⁻¹ (s): C-O stretch of carbamate. | The two carbonyl stretches are key diagnostic peaks. The carbamate carbonyl typically appears at a lower wavenumber than the carboxylic acid.[7][8] |

| Mass Spec. (ESI+) | [M+H]⁺ = 266.14 [M+Na]⁺ = 288.12 Fragments: [M+H-56]⁺ (loss of isobutylene), [M+H-100]⁺ (loss of Boc group), m/z 57 (t-butyl cation). | The Boc group is highly labile in the mass spectrometer, and its fragmentation pattern is a key diagnostic feature.[9][10] |

Synthesis and Purification

The synthesis of (R)-2-(Boc-amino)-2-phenylpropanoic acid is a multi-step process that requires careful control of stereochemistry. The most logical pathway involves the synthesis of the racemic amino acid, followed by chiral resolution and final protection.

Synthetic Workflow

Caption: Proposed synthetic workflow for (R)-2-(Boc-amino)-2-phenylpropanoic acid.

Experimental Protocols

Protocol 3.2.1: Synthesis of Racemic (±)-2-Amino-2-phenylpropanoic Acid (via Strecker Synthesis) [11][12]

-

Iminonitrile Formation: To a solution of acetophenone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the disappearance of acetophenone by TLC.

-

Upon completion, quench the reaction carefully with water and extract the α-aminonitrile product with an organic solvent (e.g., ethyl acetate).

-

Hydrolysis: The crude aminonitrile is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux for 12-24 hours).

-

After hydrolysis, cool the mixture and neutralize to pH ~6-7 to precipitate the racemic amino acid. Filter and dry the solid product.

Protocol 3.2.2: Chiral Resolution (Conceptual) [13]

-

Diastereomer Formation: Dissolve the racemic amino acid (1.0 eq) in a suitable solvent. Add a chiral resolving agent, such as (R)-(-)-mandelic acid or a chiral amine (0.5 eq), to form diastereomeric salts.

-

Fractional Crystallization: Allow the salts to crystallize slowly. The less soluble diastereomeric salt will precipitate preferentially. Separate the crystals by filtration. Multiple recrystallization steps may be necessary to achieve high diastereomeric excess.

-

Liberation of Enantiomer: Treat the purified diastereomeric salt with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) to liberate the free, enantiopure amino acid.

Protocol 3.2.3: N-Boc Protection [][15]

-

Dissolve (R)-2-amino-2-phenylpropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add triethylamine (TEA) (2.5 eq) or sodium hydroxide (2.0 eq) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while stirring vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Once complete, perform an aqueous workup. Acidify the aqueous layer with a mild acid (e.g., citric acid) to pH 3-4 and extract the N-Boc protected product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Reactivity and Strategic Applications

Boc Group Deprotection

The Boc group is reliably cleaved under anhydrous acidic conditions.

-

Standard Protocol: A solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is typically used. The reaction is rapid, often completing within 30-60 minutes at room temperature. The resulting ammonium salt is then neutralized in situ for subsequent coupling reactions.[15]

-

Mechanism: The acid protonates the carbamate carbonyl, leading to the elimination of carbon dioxide and the stable tert-butyl cation, which is scavenged by TFA or captured by solvent.

Peptide Bond Formation: Overcoming Steric Hindrance

The primary application of this building block is in solid-phase or solution-phase peptide synthesis. However, the quaternary α-carbon presents a significant steric barrier to coupling.[4][16]

Caption: Overcoming steric hindrance in peptide coupling of α,α-disubstituted amino acids.

Recommended Coupling Protocol:

Standard carbodiimide activators like DCC or DIC are often insufficient. High-potency uronium/aminium or phosphonium salt-based reagents are required.[17][18]

-

Pre-activation: In a separate vessel, dissolve (R)-2-(Boc-amino)-2-phenylpropanoic acid (2.0-3.0 eq), a coupling reagent such as HATU or HBTU (1.95 eq), and an additive like HOAt (2.0 eq) in DMF.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (4.0 eq), to the pre-activation mixture and allow it to stand for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Monitoring: Allow the coupling to proceed for 2-4 hours. Monitor for completion using a qualitative ninhydrin test. If the test remains positive (indicating free amines), a second coupling step ("double coupling") with fresh reagents is recommended.

Safety and Handling

While a specific Safety Data Sheet (SDS) is not available, the following precautions should be observed based on the compound's chemical class:

-

Hazard Class: Assumed to be an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from strong acids and oxidizing agents. Recommended storage at 2-8°C for long-term stability.

Conclusion

(R)-2-(Boc-amino)-2-phenylpropanoic acid is a specialized building block that offers peptide chemists a powerful tool for enforcing conformational stability and enhancing metabolic resistance. While its synthesis and incorporation require specialized protocols to overcome significant steric challenges, the resulting structural benefits often justify the additional effort. Understanding its inferred properties, logical synthetic routes, and the necessity of potent coupling reagents are the keys to successfully leveraging this unique α,α-disubstituted amino acid in the design of next-generation therapeutics.

References

-

Ma, D., & Ding, K. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(16), 2515–2517. [Link]

-

Chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Ma, D., & Ding, K. (2000). Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes. PubMed. [Link]

-

Dutta, D., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Ogoshi, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

-

News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

-

Garner, G. V., et al. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. SciSpace. [Link]

-

Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. RSC Publishing. [Link]

-

Nature Synthesis. (2022). α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Nature. [Link]

-

Komeda, H., et al. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. NIH. [Link]

-

Fields, G.B. (Ed.). (2021). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

-

Sheik, S., et al. (2021). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

-

Inai, Y. (2006). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

-

PubChem. (n.d.). Methyl phenylglycine. Retrieved from [Link]

-

ResearchGate. (n.d.). Bucherer–Bergs Reaction. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Retrieved from [Link]

-

ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.

-

Kappe, C. O., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. MDPI. [Link]

-

Leavitt, C. M., et al. (2013). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

UNT Digital Library. (n.d.). NMR Chemical Shifts in Amino Acids: Effects of Environments, Electric Field, and Amine Group Rotation. Retrieved from [Link]

-

Biochemistry. (n.d.). Solid-State 17O NMR of Amino Acids. Retrieved from [Link]

-

SciELO. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N. Retrieved from [Link]

-

Oldfield Group Website. (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium. Retrieved from [Link]

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. news-medical.net [news-medical.net]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Strecker_amino_acid_synthesis [chemeurope.com]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. Overview of Custom Peptide Synthesis [peptide2.com]

- 17. bachem.com [bachem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Enantioselective Synthesis of (R)-2-(Boc-amino)-2-phenylpropanoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to obtain enantiomerically pure (R)-2-(tert-butoxycarbonylamino)-2-phenylpropanoic acid, a valuable chiral building block in pharmaceutical and medicinal chemistry. The unique structural feature of this non-proteinogenic amino acid, a quaternary α-carbon, presents distinct synthetic challenges. This document offers a critical analysis of the primary methodologies for its preparation: asymmetric synthesis, chiral resolution of a racemic mixture, and enzymatic resolution. Each strategy is discussed with a focus on the underlying chemical principles, practical execution, and a comparative assessment of their respective advantages and limitations. Detailed experimental protocols and analytical techniques for ensuring enantiomeric purity are also provided to equip researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Introduction: The Significance of (R)-2-(Boc-amino)-2-phenylpropanoic Acid

Enantiomerically pure α,α-disubstituted amino acids are integral components in the design of novel therapeutics. The incorporation of these constrained analogues into peptides can induce specific secondary structures, enhance metabolic stability by preventing enzymatic degradation, and improve pharmacokinetic profiles. (R)-2-(Boc-amino)-2-phenylpropanoic acid, with its protected amine and chiral quaternary center, serves as a key intermediate in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and peptide mimetics.[1] The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions while being readily removable under mild acidic conditions, making it a cornerstone of modern peptide synthesis.

The synthesis of this compound in its enantiomerically pure (R)-form is non-trivial. The absence of a hydrogen atom at the α-position precludes racemization, making the stereocenter configurationally stable. However, this also means that traditional methods for racemization and dynamic kinetic resolution are more challenging. This guide will dissect the three principal strategies for obtaining the desired (R)-enantiomer.

Strategic Approaches to Enantiopurity

The synthesis of enantiomerically pure (R)-2-(Boc-amino)-2-phenylpropanoic acid can be approached through three distinct strategies, each with its own set of advantages and challenges. The choice of method often depends on factors such as scale, cost, available expertise, and the desired level of enantiomeric excess (ee).

A high-level overview of these strategies is presented below:

Caption: Primary synthetic routes to the target molecule.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most elegant and atom-economical approach, as it aims to create the desired enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. The asymmetric Strecker synthesis is a powerful tool for the preparation of α-amino acids.

Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between a ketone (in this case, acetophenone), a cyanide source (such as HCN or trimethylsilyl cyanide), and a chiral amine. The use of a chiral auxiliary, such as (R)-phenylglycine amide, can induce diastereoselectivity in the formation of the intermediate α-amino nitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the enantiomerically enriched α-amino acid.

A key advantage of this approach is the potential for a crystallization-induced asymmetric transformation. In this scenario, one diastereomer of the α-amino nitrile is less soluble and crystallizes from the reaction mixture. The dissolved diastereomer can then epimerize in solution, leading to a dynamic resolution where the majority of the product is converted to the desired crystalline diastereomer, resulting in high yield and diastereomeric excess.[2][3][4][5]

Caption: Workflow for Asymmetric Strecker Synthesis.

Chiral Resolution: Separating Enantiomers from a Racemic Mixture

Chiral resolution is a classical and widely practiced method for obtaining enantiomerically pure compounds. This approach begins with the synthesis of the racemic amino acid, followed by its separation into individual enantiomers.

Diastereomeric Salt Formation

The most common method for chiral resolution involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent.[6] For the resolution of a racemic carboxylic acid like 2-amino-2-phenylpropanoic acid (after Boc protection), a chiral amine is used as the resolving agent. Conversely, to resolve the racemic amino acid directly, a chiral acid is employed.

Commonly used chiral acids for resolving racemic amines include (+)-tartaric acid and (S)-(+)-mandelic acid.[7] The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7] Once separated, the desired enantiomer is recovered by treating the salt with a base or acid to remove the resolving agent.

Caption: Diastereomeric Salt Formation and Resolution.

Enzymatic Resolution: The "Green" Chemistry Approach

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. This method is often considered a "green" alternative due to the mild reaction conditions, biodegradability of the catalyst (enzyme), and high enantioselectivity. Lipases are a commonly used class of enzymes for the resolution of racemic esters.[8]

Lipase-Catalyzed Kinetic Resolution

In this approach, the racemic 2-amino-2-phenylpropanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester). The racemic ester is then subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B). The enzyme will selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated based on their different chemical properties.

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Comparison of Synthetic Routes

The optimal synthetic strategy for obtaining enantiomerically pure (R)-2-(Boc-amino)-2-phenylpropanoic acid is contingent on the specific requirements of the project. A comparative summary of the key features of each approach is presented in the table below.

| Feature | Asymmetric Synthesis (Strecker) | Chiral Resolution (Diastereomeric Salts) | Enzymatic Resolution (Lipase) |

| Theoretical Max. Yield | 100% | 50% (without racemization of unwanted enantiomer) | 50% (without racemization of unwanted enantiomer) |

| Atom Economy | High | Low | Moderate |

| Scalability | Can be challenging to scale up | Well-established for large-scale production | Scalable, but enzyme cost can be a factor |

| Cost of Chiral Source | Catalyst or auxiliary can be expensive | Resolving agents are often inexpensive | Enzymes can be costly, but are reusable |

| Enantiomeric Purity | Generally high (can be >99% ee) | High, dependent on crystallization efficiency | Typically very high (>99% ee) |

| Environmental Impact | Can involve hazardous reagents (e.g., cyanide) | Often uses large volumes of solvents | Generally considered "greener" |

| Development Time | Can require significant optimization | Often straightforward to implement | Requires screening of enzymes and conditions |

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Amino-2-phenylpropanoic Acid using (+)-Tartaric Acid

This protocol is based on the classical method of diastereomeric salt formation and fractional crystallization.[9]

Materials:

-

Racemic 2-amino-2-phenylpropanoic acid

-

(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

Aqueous ammonia

-

Hydrochloric acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dioxane

-

Sodium hydroxide

Procedure:

-

Salt Formation: Dissolve racemic 2-amino-2-phenylpropanoic acid in hot methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol. Add the tartaric acid solution to the amino acid solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator overnight. The less soluble diastereomeric salt will crystallize out.

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with cold methanol, followed by diethyl ether.

-

Liberation of the (R)-Amino Acid: Dissolve the crystalline salt in a minimum amount of water and add aqueous ammonia until the pH is basic. The free amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Boc Protection: Suspend the (R)-2-amino-2-phenylpropanoic acid in a mixture of dioxane and water. Cool the mixture in an ice bath and add sodium hydroxide solution until the amino acid dissolves. Add a solution of (Boc)₂O in dioxane dropwise. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Acidify the reaction mixture with cold hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-(Boc-amino)-2-phenylpropanoic acid.

Protocol 2: Boc Protection of an Amino Acid

This is a general protocol for the Boc protection of an amino acid.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (or other suitable base)

-

Dioxane (or other suitable solvent)

-

Water

-

Ethyl acetate

-

1N HCl

Procedure:

-

Dissolve the amino acid in a solution of sodium hydroxide in water.

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 equivalents) to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-protected amino acid.

Quality Control: Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Chiral HPLC Method

Principle: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of amino acid derivatives.[10]

Typical Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical mobile phase could be n-hexane:ethanol:TFA (95:5:0.1).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 225 nm).[11]

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Safety Considerations

Standard laboratory safety practices should be followed at all times. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used in these syntheses are hazardous. For example, (S)-(+)-mandelic acid can cause serious eye damage.[6][12][13][14][15] Always consult the Safety Data Sheet (SDS) for each reagent before use.[2][6][9][12][13][14][15][16][17][18] Reactions should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of enantiomerically pure (R)-2-(Boc-amino)-2-phenylpropanoic acid is a key step in the development of many advanced pharmaceutical compounds. This guide has provided a comprehensive overview of the three main synthetic strategies: asymmetric synthesis, chiral resolution, and enzymatic resolution. The choice of method will depend on a variety of factors, including cost, scale, and available resources. By understanding the principles and practical considerations of each approach, researchers can make informed decisions to efficiently and effectively produce this valuable chiral building block.

References

- Corey, E. J., & Lazerwith, S. E. (2001). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 3(8), 1121–1124.

- BenchChem. (n.d.). A Technical Guide to Boc Protection in Amino Acid Chemistry.

- Shafiee, M., & Lipton, M. A. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.

- Wu, G., & Wang, X. (1999). Resolution of Racemic Carboxylic Acids via the Lipase-Catalyzed Irreversible Transesterification of Vinyl Esters. Chirality, 11(7), 554-60.

- Gotor-Fernández, V., Busto, E., & Gotor, V. (2007). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 3, 13.

- Sanofi. (2005). Racemization of optically active 2-substituted phenylglycine esters.

- de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(15), 4488.

- Clark, J. C., & Phillipps, G. H. (1976). Resolution of esters of phenylglycine with (+)-tartaric acid. Journal of the Chemical Society, Perkin Transactions 1, (12), 1225-1231.

- Horikawa, M., et al. (1995). Asymmetric synthesis of a,a-disubstituted a-amino acids. Tetrahedron, 51(25), 7041-7052.

- Cozzi, P. G. (2012). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis.

- Lipton, M. A., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4.

- BenchChem. (n.d.). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.

- Oestreich, M., & Hach, D. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters.

- Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.

- Lindner, W., & Pettersson, C. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-9.

- Wang, J., & Hu, W. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(8), 3231-3235.

-

ResearchGate. (n.d.). Lipase-mediated resolution of the racemic esters 116 and 121.... Retrieved from [Link]

- Liang, C., Behnam, M. A., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(28), 2757-2760.

- Inai, Y. (2002). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Journal of Synthetic Organic Chemistry, Japan, 60(11), 1076-1085.

- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-176.

- Maruoka, K., & Ooi, T. (2003). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 103(8), 3013-3028.

- Myers, A. G., & Gleason, J. L. (1996). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 118(28), 6640-6641.

- Lipton, M. A., et al. (2001). Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.

- Iyer, M. S. (1995).

- Reddy, M. S., et al. (2011). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals, 10(1).

- Armstrong, D. W. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation.

- Zhang, T., et al. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies.

- Lipton, M. A., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4.

- Lipton, M. (n.d.). Asymmetric Catalysis of Strecker Amino Acid Synthesis. Grantome.

- Keglevich, G. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives.

Sources

- 1. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Resolution of esters of phenylglycine with (+)-tartaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. yakhak.org [yakhak.org]

- 11. tsijournals.com [tsijournals.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for (R)-2-(Boc-amino)-2-phenylpropanoic acid

(R)-2-(Boc-amino)-2-phenylpropanoic acid: A Technical Guide to a Chiral Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of (R)-2-(Boc-amino)-2-phenylpropanoic acid and its closely related, well-documented analog, (R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid (Boc-D-phenylglycine). These non-proteinogenic, chiral amino acids are critical building blocks in medicinal chemistry and peptide science. This document details the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group, provides validated protocols for synthesis, outlines key physicochemical properties, and explores the application of these compounds in the development of novel therapeutics. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and stereochemical features of this compound class.

Introduction: The Strategic Value of α-Substituted Phenylglycine Derivatives

In the landscape of pharmaceutical development, the precise control of molecular architecture is paramount. Chiral, non-proteinogenic amino acids serve as invaluable scaffolds for constructing molecules with tailored biological activity. (R)-2-(Boc-amino)-2-phenylpropanoic acid, a derivative of D-phenylglycine featuring a quaternary α-carbon, exemplifies such a building block. The presence of the α-methyl group introduces conformational rigidity and steric hindrance, properties often exploited by medicinal chemists to enhance metabolic stability, receptor binding affinity, or to probe specific pharmacophore models.

While the exact α-methylated compound is a specialized derivative, this guide will focus on its foundational analog, (R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid , commonly known as Boc-D-phenylglycine . This well-characterized compound shares the core stereochemical and functional features of the target molecule and serves as an excellent model for understanding its chemistry and application.

Key Identifier: Boc-D-phenylglycine

-

Synonyms: Boc-D-Phg-OH, N-α-t.-Boc-D-phenylglycine, (R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid[3][4]

Physicochemical and Stereochemical Properties

The properties of Boc-D-phenylglycine provide a reliable baseline for its α-methylated counterpart. The bulky, lipophilic Boc group significantly alters the solubility profile compared to the parent amino acid, rendering it insoluble in water but soluble in various organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₄ | [2] |

| Molecular Weight | 251.28 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 88-91 °C | [1][4] |

| Optical Rotation [α]²⁰/D | -135° to -142° (c=1% in Ethanol or Methanol) | [1][2] |

| Solubility | Insoluble in water; Soluble in DMSO and Methanol | [4][5] |

| Storage | Store at room temperature or 0-8°C, sealed in a dry, dark place | [2] |

The Boc Protecting Group: A Cornerstone of Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a foundational α-amino protecting group, particularly in solution-phase synthesis and for the preparation of specialized peptide fragments.[] Its selection is a deliberate strategic choice rooted in its unique chemical properties.

-

Causality of Use: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic and nucleophilic environments, allowing for selective modification of other parts of the molecule (e.g., the C-terminus).[7] Its primary utility lies in its acid lability; it can be cleanly removed with moderately strong acids like trifluoroacetic acid (TFA), liberating the free amine for the next coupling step in a synthesis workflow.[] This chemical orthogonality is the key to its successful application.

-

Mechanism of Introduction: The Boc group is typically introduced via the reaction of the free amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyls of the anhydride.

Synthesis of Boc-D-phenylglycine: A Validated Protocol

The following protocol details the N-terminal protection of (R)-2-amino-2-phenylacetic acid (D-phenylglycine). This robust and scalable procedure is a self-validating system, as the reaction progress can be easily monitored by techniques like Thin Layer Chromatography (TLC), and the final product's purity is confirmed by standard analytical methods.

Experimental Protocol: Boc Protection of D-Phenylglycine [4]

-

Reagents & Materials:

-

(R)-2-amino-2-phenylacetic acid (1.0 eq)

-

Potassium carbonate (1.2 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

-

Methanol

-

Water

-

Reaction vessel, magnetic stirrer, ice bath

-

-

Step-by-Step Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve (R)-2-amino-2-phenylacetic acid (1.0 eq) and potassium carbonate (1.2 eq) in a solvent mixture of water and methanol.

-

Cooling: Cool the resulting solution to a temperature below 10°C using an ice bath. Vigorous stirring is essential.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.0 eq) dropwise to the cooled solution. Maintain the temperature and continue stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up & Isolation: Upon reaction completion (monitored by TLC), acidify the mixture to quench excess base and precipitate the product. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure to yield the final product, Boc-D-phenylglycine.

-

Diagram: Synthesis Workflow

Caption: Diverse applications stemming from the core chiral scaffold.

Conclusion

(R)-2-(Boc-amino)-2-phenylpropanoic acid and its foundational analog, Boc-D-phenylglycine, represent a class of highly versatile and valuable reagents for chemical and pharmaceutical research. Their utility is derived from a combination of defined stereochemistry, the robust and reliable nature of the Boc protecting group, and the unique conformational properties imparted by the α-phenylglycine core. A thorough understanding of their synthesis, properties, and the strategic rationale for their use empowers researchers to design and construct the next generation of complex peptides and stereospecific therapeutics.

References

-

Müller-Hartwieg, J. C. D., La Vecchia, L., Meyer, H., Beck, A. K., & Seebach, D. (2011). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 88, 249. Retrieved from [Link]

-

iChemical. (n.d.). Boc-D-alpha-phenylglycine, CAS No. 33125-05-2. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Boc-D-N-Me-Phg-OH, min 95%, 1 gram. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Boc-D-phenylglycine, 98%+ 33125-05-2. Retrieved from [Link]

-

Głowacka, I. E., Wróblewski, A. E., & Gwarda, A. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(11), 2997. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). (-)-N-Boc-D-alpha-Phenylglycinol. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

-

Bigge, C. F., et al. (1989). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 67, 29. Retrieved from [Link]

- Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.

-

Organic Chemistry Portal. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Retrieved from [Link]

Sources

- 1. Boc-D-alpha-phenylglycine, CAS No. 33125-05-2 - iChemical [ichemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-(tert-Butoxycarbonyl)-D-2-phenylglycine | 33125-05-2 | TCI AMERICA [tcichemicals.com]

- 4. Boc-D-Phenylglycine | 33125-05-2 [chemicalbook.com]

- 5. Boc-D-phenylglycine, 98%+ 33125-05-2 India [ottokemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to (R)-2-(Boc-amino)-2-phenylpropanoic Acid: Properties, Analysis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(tert-butoxycarbonylamino)-2-phenylpropanoic acid is a non-proteinogenic, chiral amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. As a sterically hindered building block, it provides a unique scaffold for creating novel peptidomimetics and pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates its integration into synthetic workflows, while the fixed (R)-stereochemistry at the quaternary α-carbon offers a precise tool for designing three-dimensional molecular architectures to modulate biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its analytical characterization, and insights into its applications, serving as a critical resource for professionals in drug discovery and development.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. (R)-2-(Boc-amino)-2-phenylpropanoic acid's identity is defined by its specific molecular formula, weight, and structure. These properties dictate its behavior in chemical reactions, its solubility, and the analytical techniques required for its characterization.

The molecular structure is derived from the parent amino acid, (R)-2-amino-2-phenylpropanoic acid, through the protection of the amino group with a Boc anhydride. This addition is critical, as the Boc group prevents unwanted side reactions at the nitrogen atom during peptide coupling or other synthetic transformations.[1]

Table 1: Key Physicochemical Data

| Property | Value | Source / Method |

|---|---|---|

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₄H₁₉NO₄ | Calculated |

| Molecular Weight | 265.31 g/mol | Calculated[2][3][4] |

| Exact Mass | 265.1314 Da | Calculated[2][4] |

| Appearance | Typically a white to off-white solid | General Observation |

| Parent Amino Acid | (R)-2-amino-2-phenylpropanoic acid (MW: 165.19 g/mol ) | PubChem[5][6] |

Synthesis and Stereochemical Integrity

The synthesis of (R)-2-(Boc-amino)-2-phenylpropanoic acid is most commonly achieved via the N-protection of its parent amino acid. The choice of Boc anhydride, (Boc)₂O, as the protecting agent is strategic; it is highly efficient and the byproducts (t-butanol and CO₂) are volatile and easily removed. The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a dioxane/water or THF/water mixture.

The primary objective of this synthesis is not just the chemical transformation but the preservation of stereochemical integrity. The (R)-configuration at the α-carbon is crucial for the intended biological activity of the final product. Therefore, reaction conditions are optimized to prevent racemization.

Caption: Synthetic pathway for Boc protection of the parent amino acid.

Analytical Characterization Workflow

Ensuring the identity, purity, and stereochemical integrity of (R)-2-(Boc-amino)-2-phenylpropanoic acid is paramount before its use in further applications. A multi-step analytical workflow is essential for comprehensive quality control. This process validates the molecular structure and quantifies both chemical and enantiomeric purity.

Caption: Standard quality control workflow for compound validation.

Structural Confirmation Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR include the phenyl protons, the singlet for the nine equivalent protons of the t-butyl group, and the exchangeable proton of the carboxylic acid.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful addition of the Boc group. The expected molecular ion peak would correspond to [M+H]⁺ or [M+Na]⁺.

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups. Expected stretches include the C=O of the carboxylic acid and the urethane carbonyl from the Boc group, as well as the N-H stretch.

Purity and Chiral Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining both the chemical and enantiomeric purity of chiral amino acid derivatives.[] The process involves two distinct methods:

-

Reversed-Phase HPLC (RP-HPLC) : Used to determine chemical purity by separating the target compound from any unreacted starting materials or byproducts.

-

Chiral HPLC : Essential for quantifying the enantiomeric excess (e.e.), ensuring that the (R)-enantiomer is present and the (S)-enantiomer is absent or below a specified limit. This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8] Macrocyclic glycopeptide-based CSPs are particularly effective for this class of compounds.[8]

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a generalized methodology. Specific column and mobile phase conditions must be optimized for the specific compound and available instrumentation.

1. Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-(Boc-amino)-2-phenylpropanoic acid to determine the enantiomeric excess (e.e.) of the (R)-isomer.

2. Materials & Equipment:

-

HPLC system with UV detector

-

Chiral Stationary Phase Column (e.g., CHIROBIOTIC T - Teicoplanin-based)

-

HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

-

Volatile buffer salts (e.g., Ammonium acetate, Ammonium trifluoroacetate)

-

(R)-2-(Boc-amino)-2-phenylpropanoic acid sample

-

Racemic (RS)-2-(Boc-amino)-2-phenylpropanoic acid standard (for method development)

3. Sample Preparation:

-

Prepare a stock solution of the racemic standard at 1 mg/mL in methanol or a suitable solvent.

-

Prepare a stock solution of the (R)-enantiomer sample at 1 mg/mL in the same solvent.

-

Filter all samples through a 0.45 µm syringe filter before injection.

4. Chromatographic Method (Reversed-Phase Mode Example):

-

Column: Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of Methanol and an aqueous buffer (e.g., 80:20 Methanol: 20mM Ammonium Acetate in Water). The organic modifier and buffer concentration should be optimized to achieve baseline separation.[8]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm (or other wavelength where the phenyl group absorbs)

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

5. System Suitability & Analysis:

-

Causality: Before analyzing the sample, the system's ability to separate the enantiomers must be verified. This is done by injecting the racemic standard.

-

Inject the racemic standard. Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers should be observed. The resolution between the peaks should be ≥ 1.5.

-

Inject the (R)-enantiomer sample. A major peak should appear at the retention time corresponding to one of the peaks from the racemic standard. A minor peak may be observed for the (S)-enantiomer if it is present as an impurity.

6. Calculation of Enantiomeric Excess (e.e.):

-

Calculate the area of the peaks for the (R)- and (S)-enantiomers from the sample chromatogram.

-

Use the following formula:

-

e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

Applications in Drug Development

The primary value of (R)-2-(Boc-amino)-2-phenylpropanoic acid lies in its role as a specialized building block. The quaternary, stereochemically-defined α-carbon introduces significant conformational constraints when incorporated into a peptide backbone. This is a powerful strategy in medicinal chemistry for several reasons:

-

Enhanced Stability: Peptides containing such non-natural amino acids are often more resistant to enzymatic degradation by proteases, leading to a longer biological half-life.

-

Receptor Selectivity: The fixed conformation can lock a peptide into a specific bioactive shape, increasing its affinity and selectivity for a particular receptor target.

-

Scaffold for Novel Therapeutics: It serves as a starting point for creating peptidomimetics, small molecules that mimic the structure and function of natural peptides but with improved drug-like properties (e.g., oral bioavailability).[9][10]

Safety and Handling

While specific toxicity data for (R)-2-(Boc-amino)-2-phenylpropanoic acid is not widely published, the parent compound and related chemicals provide a basis for safe handling guidelines. Based on aggregated GHS information for similar structures, the compound should be handled with care.[2][4][5]

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.[2][5]

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). 2-Phenylpropanoic acid (Compound). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-(TERT-BUTOXYCARBONYLAMINO)-2-PHENYLPROPANOIC ACID | 181140-88-5 [amp.chemicalbook.com]

- 4. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

Solubility characteristics of Boc-protected phenylpropanoic acid

An In-depth Technical Guide to the Solubility Characteristics of Boc-Protected Phenylpropanoic Acid

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of N-tert-butoxycarbonyl (Boc)-protected phenylpropanoic acid derivatives, primarily focusing on the widely used N-Boc-L-phenylalanine. As a cornerstone intermediate in peptide synthesis and pharmaceutical development, understanding its solubility is critical for reaction efficiency, purification, and formulation.[1][2][3] This document synthesizes physicochemical data, explores the impact of solvent choice and pH, and provides robust, field-proven protocols for solubility determination. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of handling this essential building block.

Introduction: The Central Role of Boc-Phenylpropanoic Acid

N-Boc-phenylpropanoic acid and its analogues are indispensable tools in modern organic synthesis. The tert-butoxycarbonyl (Boc) protecting group provides crucial stability for the amine functional group, rendering it unreactive under various conditions while allowing for facile deprotection under mild acidic conditions.[4] This orthogonality is fundamental to complex, multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics.[2][4]

However, the introduction of the bulky, lipophilic Boc group and the presence of the nonpolar phenyl side chain, juxtaposed with the polar carboxylic acid, create a molecule with amphipathic character. This duality governs its solubility, often presenting challenges in process development and purification. This guide elucidates these characteristics to empower scientists to make informed decisions in their experimental designs.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physical and chemical properties. For N-Boc-L-phenylalanine, these parameters dictate its interaction with various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][5] |

| Molecular Weight | 265.31 g/mol | [1][2][5] |

| Appearance | White to off-white powder/crystalline solid | [1][2][6][7] |

| Melting Point | 80 - 90 °C | [2][7] |

| pKa (Predicted) | 3.88 ± 0.10 | [7] |

| Stereochemistry | Commonly available as L, D, and DL-racemic forms | [1][2][6][8] |

The molecule's structure contains distinct regions that influence its solubility profile, as illustrated below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Boc-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 8. (R)-N-Boc-3-Amino-3-phenylpropanoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Introduction: The Significance of Stereochemistry in α,α-Disubstituted Amino Acids

An In-Depth Technical Guide to the Stereochemistry of 2-Amino-2-Phenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

2-Amino-2-phenylpropanoic acid, also known as α-methyl-phenylglycine, is a non-proteinogenic α,α-disubstituted amino acid. Its derivatives are crucial building blocks in medicinal chemistry and drug development.[1][2] The presence of a quaternary stereocenter at the α-carbon imparts unique conformational constraints and significant resistance to enzymatic degradation when these molecules are incorporated into peptides.[1][3] This structural feature is highly sought after for designing potent and stable therapeutic agents, including anti-inflammatory drugs and G protein-coupled receptor 40 (GPR40) agonists for treating type 2 diabetes.[4][5]

However, the synthesis and characterization of these compounds present a formidable challenge: the precise control and verification of their three-dimensional arrangement, or stereochemistry. The biological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or even elicit harmful effects. Therefore, a deep understanding of stereoselective synthesis and rigorous analytical validation is not merely an academic exercise but a prerequisite for the development of safe and effective pharmaceuticals.

This guide provides a comprehensive overview of the core principles and advanced methodologies for controlling, synthesizing, and analyzing the stereochemistry of 2-amino-2-phenylpropanoic acid and its derivatives. It is designed to serve as a practical resource, blending foundational theory with field-proven experimental insights.

The Stereoisomers of 2-Amino-2-Phenylpropanoic Acid

The α-carbon of 2-amino-2-phenylpropanoic acid is a chiral center bonded to four different groups: an amino group, a carboxyl group, a methyl group, and a phenyl group. This arrangement results in the existence of two non-superimposable mirror images known as enantiomers: the (S)-enantiomer and the (R)-enantiomer.

Caption: General workflow for catalytic asymmetric synthesis.

Table 1: Comparison of Key Asymmetric Synthesis Strategies

| Method | Principle | Typical ee (%) | Advantages | Disadvantages |

| Chiral Auxiliary | Diastereoselective alkylation | >95% | Reliable, well-established | Stoichiometric chiral source, extra steps |

| Ni-Catalyzed Coupling [6] | Enantioconvergent cross-coupling | 90-97% | High functional group tolerance, mild conditions | Requires specific racemic precursors |

| Cu/Ir Dual Catalysis [7] | Stereodivergent allylation | >95% | Access to all stereoisomers | Complex catalytic system |

| Photoredox Catalysis [8] | Radical coupling with chiral acceptor | >90% | Atom-economical, uses visible light | Substrate scope can be limited |

Protocol: Enantioconvergent Nickel-Catalyzed Synthesis

This protocol is a representative example based on established methods for the asymmetric synthesis of protected unnatural α-amino acids. [9][6] Objective: To synthesize an enantioenriched protected α-methyl-phenylglycine derivative from a racemic α-bromo glycine ester.

Materials:

-

Racemic N-Boc-α-bromo-phenylglycine methyl ester

-

Methylzinc chloride (or other suitable alkylzinc reagent)

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Chiral ligand (e.g., a PyBox-type ligand)

-

Solvent (e.g., anhydrous Dioxane or THF)

-

Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere, add Ni(OAc)₂·4H₂O (1 mol%) and the chiral ligand (1.1 mol%) to an oven-dried reaction vessel.

-

Add anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The color of the solution may change, indicating complexation.

-

Reaction Assembly: To the catalyst solution, add the racemic α-bromo glycine ester (1.0 equivalent).

-

Reagent Addition: Slowly add the alkylzinc reagent (1.1-1.5 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). Causality: Slow addition is crucial to control the reaction rate and prevent side reactions, maximizing enantioselectivity.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired enantioenriched amino acid derivative.

-

Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC (see Section 3).

Analytical Validation: Determining Stereochemical Purity

Synthesizing a chiral molecule is only half the battle; verifying its stereochemical integrity is equally critical. A self-validating protocol requires robust analytical techniques capable of separating and quantifying enantiomers with high precision.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of amino acids and their derivatives. [10]

-

Principle of Separation: The technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. As the racemic analyte passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. Differences in the stability of these complexes lead to different retention times, allowing for their separation.

-

Types of Chiral Stationary Phases:

-

Polysaccharide-based CSPs: Columns like Lux® are widely used for separating derivatized amino acids (e.g., N-FMOC protected). [11] * Macrocyclic Glycopeptide CSPs: Phases like Astec CHIROBIOTIC® T (based on teicoplanin) are particularly effective for the direct analysis of underivatized, polar amino acids, which is a significant advantage as it eliminates the need for a derivatization step. [12]* Derivatization: In some cases, derivatizing the amino acid with a fluorescent tag (e.g., using o-phthalaldehyde) or a UV-active group can enhance detection sensitivity. [13][14]

-

Caption: Standard workflow for enantiomeric excess determination by Chiral HPLC.

NMR Spectroscopy for Enantiodiscrimination

While HPLC is used for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be adapted for determining enantiomeric purity. [15]

-

Principle of Separation: Enantiomers are indistinguishable in a standard NMR spectrum. To resolve them, they must be converted into diastereomers by reacting them with a chiral derivatizing agent (CDA), such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid. [16]The resulting diastereomers have distinct chemical shifts and can be integrated to determine their ratio. ¹⁹F NMR is particularly useful in this context due to its high sensitivity and wide chemical shift range. [16]

Table 2: Comparison of Analytical Techniques for Stereochemical Determination

| Technique | Principle | Primary Use | Advantages | Limitations |

| Chiral HPLC [10] | Differential interaction with a CSP | Quantification (ee%) | High accuracy, well-established | Requires method development, expensive columns |

| NMR Spectroscopy [16] | Diastereomer formation with a CDA | Structural proof, quantification | Provides structural info, no separation needed | Lower accuracy for high ee, requires derivatization |

| Capillary Electrophoresis (CE) [10] | Differential migration in an electric field | Quantification (ee%) | High efficiency, minimal sample use | Lower concentration sensitivity than HPLC |

Conclusion and Future Outlook

The stereochemistry of 2-amino-2-phenylpropanoic acid derivatives is a cornerstone of their application in modern drug discovery. The ability to construct their challenging quaternary stereocenter with high fidelity is a direct result of innovations in asymmetric catalysis, including enantioconvergent and photoredox methods. These synthetic advancements are critically supported by robust analytical techniques, with chiral HPLC remaining the definitive method for verifying enantiomeric purity.

Looking ahead, the field will continue to evolve towards more sustainable and efficient synthetic methodologies. The integration of biocatalysis and flow chemistry holds promise for scalable, environmentally friendly production of these valuable chiral building blocks. [17][18]As our ability to synthesize and analyze complex molecular architectures with ever-greater precision grows, so too will the opportunities to develop next-generation therapeutics based on the unique properties of α,α-disubstituted amino acids.

References

- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing).

- Wei, L., et al. (2018). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society.

- The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH.

- Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. PubMed.

- Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal.

- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. RSC Publishing.

- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC - PubMed Central.

- Asymmetric Synthesis of α-Amino-acids by the Strecker Synthesis. Semantic Scholar.

- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.

- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).

- Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.

- Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Publications.

- Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate.

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. PMC.

- A Comparative Guide to Assessing the Enantiomeric Purity of 2-Amino-2-(4-sulfophenyl)propanoic acid. Benchchem.

- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate.

- (S)-2-Amino-2-methyl-3-phenylpropanoic acid. MedChemExpress.

- Introduction to NMR spectroscopy of proteins. Duke Computer Science.

- Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed.

Sources

- 1. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]

- 7. Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. researchgate.net [researchgate.net]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. users.cs.duke.edu [users.cs.duke.edu]

- 16. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Commercial Sourcing of (R)-2-(Boc-amino)-2-phenylpropanoic Acid: Navigating Quality and Supply for Drug Discovery

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis and asymmetric catalysis, the selection of chiral building blocks is a critical determinant of experimental success. Among these essential reagents, (R)-2-(Boc-amino)-2-phenylpropanoic acid, also widely known as Boc-D-phenylglycine, stands out as a cornerstone for constructing complex molecular architectures with high stereoselectivity. This in-depth technical guide provides a comprehensive overview of this vital compound, a detailed analysis of commercial supplier landscapes, and a robust framework for selecting the optimal reagent for your research and development needs.

Introduction to (R)-2-(Boc-amino)-2-phenylpropanoic Acid: A Versatile Chiral Building Block

(R)-2-(Boc-amino)-2-phenylpropanoic acid (CAS Number: 33125-05-2) is a non-proteinogenic α-amino acid derivative. Its structure features a phenyl group directly attached to the α-carbon, which imparts unique conformational constraints and potential for π-π stacking interactions within peptides and small molecules. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is instrumental in synthetic chemistry, offering stability under a range of reaction conditions and facile removal under mild acidic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).

The principal applications of this compound lie in two key areas of organic synthesis:

-

Peptide Synthesis: As a protected amino acid, it is a fundamental component in the synthesis of peptides, particularly for creating modified peptides with enhanced biological activity or stability. The phenylglycine moiety can influence the secondary structure of peptides and their interaction with biological targets.

-